

Biapigenin chemical structure and properties

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Compound of Interest

Compound Name: *Biapigenin*

Cat. No.: *B010775*

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Biapigenin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biapigenin, a naturally occurring biflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological properties. As a dimer of apigenin, this compound exhibits a range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of **biapigenin**. It further details experimental protocols for its extraction and purification and visually elucidates its known signaling pathways through Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Biapigenin is a biflavonoid composed of two apigenin units linked together. The most common isomer is 3',8''-**Biapigenin**.

Table 1: Chemical Identifiers for **Biapigenin**

Identifier	Value
IUPAC Name	3-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one[1]
Synonyms	3',8''-Biapigenin, I3,II8-Biapigenin, Bi-apigenin[1][2]
CAS Number	101140-06-1[1][3]
Molecular Formula	C ₃₀ H ₁₈ O ₁₀ [1][4]
ChEBI ID	CHEBI:2631

Physicochemical Properties

Biapigenin is a solid, yellow powder with limited solubility in water but soluble in alcohols.[5][6]

Table 2: Physicochemical Data for **Biapigenin**

Property	Value	Source
Molecular Weight	538.5 g/mol	[1][4]
Melting Point	259 - 261 °C	[1][7]
Boiling Point (Predicted)	911.7 ± 65.0 °C at 760 mmHg	[7]
Physical Description	Solid, Yellow powder	[1][5]
Solubility	Soluble in alcohol	[6]

Biological and Pharmacological Properties

Biapigenin has demonstrated a wide array of biological activities, making it a compound of significant interest for therapeutic applications.

Table 3: Summary of Known Biological and Pharmacological Activities of **Biapigenin**

Activity	Description	Key Findings
Neuroprotective	Protects neurons from damage and death.	Modulates the mitochondrial permeability transition pore (mPTP) by interacting with the adenine nucleotide translocator (ANT), which reduces mitochondrial calcium burden and protects against excitotoxicity.[8]
Anticancer	Inhibits the growth and proliferation of cancer cells.	Shows anticancer activity against HeLa cells.[9] It is a potential agonist of human peroxisome proliferator-activated receptor γ (hPPAR γ), which is implicated in tumor suppression.[9]
Anti-inflammatory	Reduces inflammation.	Biapigenin is known to possess anti-inflammatory properties, a characteristic shared by many flavonoids.[3]
Antioxidant	Neutralizes harmful free radicals.	The multiple hydroxyl groups in its structure contribute to its antioxidant properties, helping to reduce oxidative stress.[3]
Enzyme Inhibition	Inhibits the activity of certain enzymes.	Acts as a cytochrome P-450 enzyme inhibitor.[1] It also inhibits protein tyrosine phosphatase 1B (PTP1B).[6]

Experimental Protocols

Extraction of Biapigenin from *Hypericum perforatum* (St. John's Wort)

Biapigenin is naturally found in plants such as *Hypericum perforatum*.^[7] The following are generalized protocols for its extraction.

Soxhlet extraction is a common method for the exhaustive extraction of compounds from solid materials.

Protocol:

- **Sample Preparation:** Air-dry the flowering tops of *Hypericum perforatum* and grind them into a fine powder.
- **Extraction:** Place the powdered plant material in a cellulose thimble and load it into a Soxhlet extractor.
- **Solvent:** Use methanol or ethanol as the extraction solvent.
- **Procedure:** Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and then drip back onto the plant material, extracting the desired compounds.
- **Duration:** Continue the extraction for several hours until the solvent running through the siphon is colorless.
- **Concentration:** After extraction, evaporate the solvent under reduced pressure to obtain the crude extract.

UAE is a more rapid extraction method that utilizes ultrasonic waves to enhance extraction efficiency.

Protocol:

- **Sample Preparation:** Mix the powdered plant material with a suitable solvent (e.g., methanol, ethanol) in a flask.
- **Sonication:** Place the flask in an ultrasonic bath or use an ultrasonic probe.
- **Duration:** Sonicate the mixture for a specified period (e.g., 30-60 minutes).
- **Filtration:** After sonication, filter the mixture to separate the extract from the plant residue.

- Concentration: Evaporate the solvent from the filtrate to yield the crude extract.

Purification of Biapigenin

The crude extract containing **biapigenin** can be purified using chromatographic techniques.

Protocol:

- Stationary Phase: Pack a glass column with a suitable adsorbent, such as Sephadex LH-20 or silica gel.
- Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the column.
- Elution: Elute the column with a suitable solvent system. For Sephadex LH-20, methanol is often used. For silica gel, a gradient of solvents like hexane-ethyl acetate or chloroform-methanol may be employed.
- Fraction Collection: Collect the eluting solvent in fractions.
- Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify those containing **biapigenin**.
- Concentration: Combine the pure fractions and evaporate the solvent to obtain purified **biapigenin**.

For further purification of smaller quantities, Prep-TLC can be utilized.

Protocol:

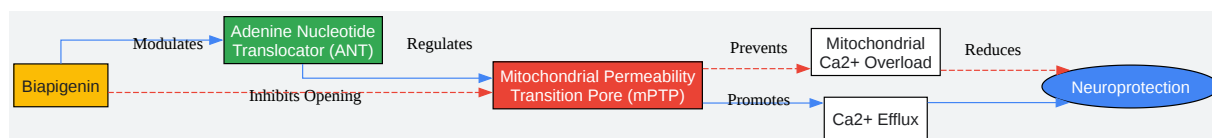
- Plate Preparation: Use a preparative TLC plate with a thicker silica gel layer.
- Sample Application: Apply a concentrated solution of the partially purified **biapigenin** as a narrow band along the origin of the plate.
- Development: Develop the plate in a chamber containing an appropriate solvent system.
- Visualization: After development, visualize the separated bands under UV light.

- Scraping: Scrape the silica gel band corresponding to **biapigenin** from the plate.
- Elution: Elute the **biapigenin** from the scraped silica using a polar solvent like methanol or ethyl acetate.
- Filtration and Concentration: Filter the solution to remove the silica gel and then evaporate the solvent to obtain the pure compound.

Signaling Pathways and Mechanisms of Action

Neuroprotection via Modulation of the Mitochondrial Permeability Transition Pore

Biapigenin exerts its neuroprotective effects by modulating the mitochondrial permeability transition pore (mPTP), a key player in cell death pathways.

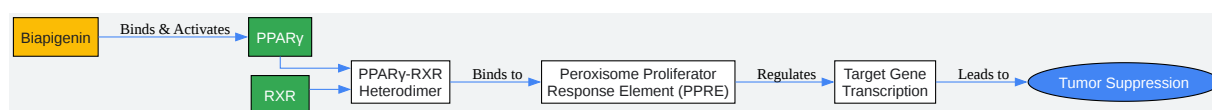


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Caption: **Biapigenin's** neuroprotective mechanism.

Anticancer Activity via PPAR γ Agonism

Biapigenin has been identified as a potential agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ), a nuclear receptor that plays a role in tumor suppression.

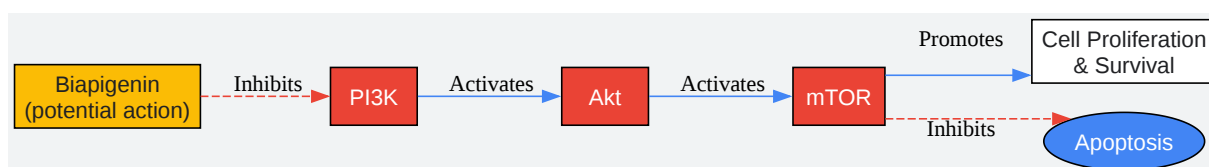


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Caption: **Biapigenin's** anticancer activity via PPAR γ .

Potential Anticancer Signaling in HeLa Cells (Inferred from Apigenin)

While direct evidence for **biapigenin** is emerging, the anticancer effects of its monomer, apigenin, in HeLa cells are well-documented and may provide insights into the potential mechanisms of the dimer. Apigenin is known to inhibit the PI3K/Akt/mTOR pathway.



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Caption: Potential anticancer signaling of **biapigenin** in HeLa cells.

Conclusion

Biapigenin is a promising biflavonoid with a well-characterized chemical structure and a growing body of evidence supporting its therapeutic potential. Its neuroprotective, anticancer, anti-inflammatory, and antioxidant properties make it a compelling candidate for further investigation in drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to extract, purify, and study this valuable natural product. Further research is warranted to fully elucidate the specific molecular mechanisms underlying its diverse biological activities and to explore its potential clinical applications.

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